molecular formula C22H18N2O2 B11066302 12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11066302
M. Wt: 342.4 g/mol
InChI Key: XKRFSKOTVDXCFX-UHFFFAOYSA-N
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Description

12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one: is a complex organic compound that features a unique structure combining a hydroxyphenyl group with a tetrahydrobenzo phenanthrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the hydroxyphenyl precursor, followed by cyclization and reduction steps to form the tetrahydrobenzo phenanthrolinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated phenanthrolinone derivatives.

    Substitution: Halogenated phenanthrolinone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.

Industry: The compound is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the phenanthrolinone core can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 12-(4-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
  • 12-(4-aminophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Uniqueness: The presence of the hydroxyphenyl group in 12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one imparts unique chemical reactivity and biological activity compared to its methoxy and amino analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

12-(4-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C22H18N2O2/c25-14-8-6-13(7-9-14)20-21-15-3-2-12-23-16(15)10-11-18(21)24-17-4-1-5-19(26)22(17)20/h2-3,6-12,20,24-25H,1,4-5H2

InChI Key

XKRFSKOTVDXCFX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)O)C(=O)C1

Origin of Product

United States

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